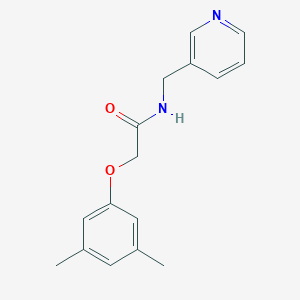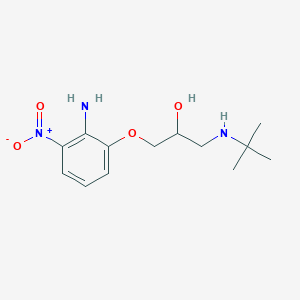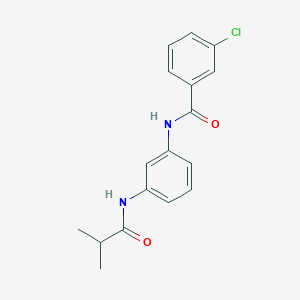
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have promising biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
生化和生理效应
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have anti-inflammatory and antioxidant properties. It has also been found to improve insulin sensitivity and glucose uptake in cells.
实验室实验的优点和局限性
One of the advantages of using 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a promising candidate for cancer research. However, one limitation is that 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide research. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory and antioxidant properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in humans.
合成方法
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is synthesized using a specific method that involves the reaction of 3,5-dimethylphenol with pyridine-3-carboxaldehyde followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide.
科学研究应用
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have promising scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
产品名称 |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-13(2)8-15(7-12)20-11-16(19)18-10-14-4-3-5-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChI 键 |
JAYBCFJHGJHXHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)


![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)


![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)